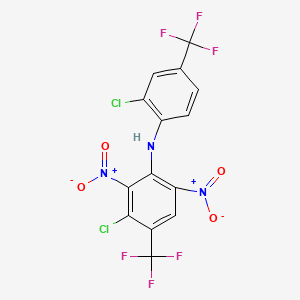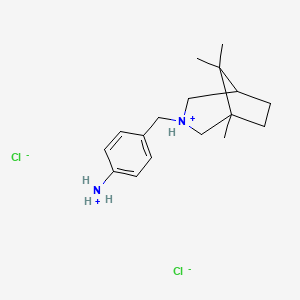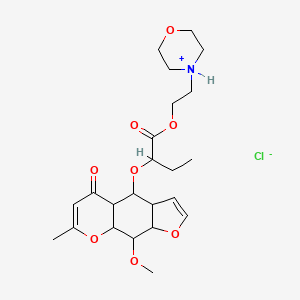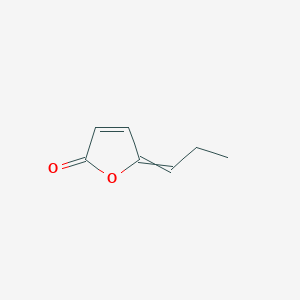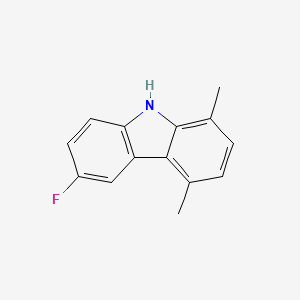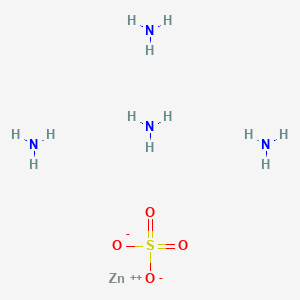
6-Acetyl-3,7,9-trihydroxy-2-(methoxymethyl)-8,9b-dimethyldibenzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-3,7,9-trihydroxy-2-(methoxymethyl)-8,9b-dimethyldibenzofuran-1-one is a complex organic compound that belongs to the dibenzofuran family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-3,7,9-trihydroxy-2-(methoxymethyl)-8,9b-dimethyldibenzofuran-1-one typically involves multiple steps, including the formation of the dibenzofuran core and subsequent functionalization. Common synthetic routes may include:
Formation of the Dibenzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of acetyl, hydroxy, methoxymethyl, and methyl groups under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Batch Processing: Sequential addition of reagents and intermediates.
Continuous Flow Chemistry: For more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-3,7,9-trihydroxy-2-(methoxymethyl)-8,9b-dimethyldibenzofuran-1-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Acetyl-3,7,9-trihydroxy-2-(methoxymethyl)-8,9b-dimethyldibenzofuran-1-one involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity.
Pathway Modulation: Affecting signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound with a simpler structure.
Polychlorinated Dibenzofurans: Known for their environmental impact and toxicity.
Other Functionalized Dibenzofurans: Compounds with different functional groups.
Uniqueness
6-Acetyl-3,7,9-trihydroxy-2-(methoxymethyl)-8,9b-dimethyldibenzofuran-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18O7 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
6-acetyl-3,7,9-trihydroxy-2-(methoxymethyl)-8,9b-dimethyldibenzofuran-1-one |
InChI |
InChI=1S/C18H18O7/c1-7-14(21)12(8(2)19)16-13(15(7)22)18(3)11(25-16)5-10(20)9(6-24-4)17(18)23/h5,20-22H,6H2,1-4H3 |
InChI Key |
JUHMIKZXAVVTJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)COC)O)O2)C)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




